Xanthone

Übersicht

Beschreibung

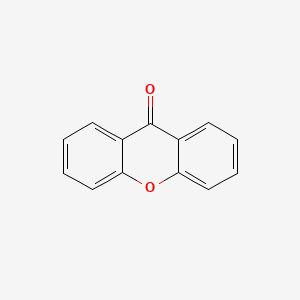

Xanthone is an aromatic oxygenated heterocyclic compound with the molecular formula C₁₃H₈O₂The compound was first isolated from the pericarp of mangosteen (Garcinia mangostana L.) and named after the Greek word “xanthós,” meaning yellow, due to its color . Xanthones are secondary metabolites found in various plant families, fungi, and lichens, and they exhibit a wide range of biological activities, making them valuable in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Xanthone haben vielfältige Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound haben sich als vielversprechend für die Behandlung verschiedener Krankheiten erwiesen, darunter Krebs, Alzheimer-Krankheit und Herz-Kreislauf-Erkrankungen

5. Wirkmechanismus

This compound entfalten ihre Wirkungen durch verschiedene Mechanismen:

Antioxidative Aktivität: this compound fangen freie Radikale ab und reduzieren oxidativen Stress.

Entzündungshemmende Aktivität: This compound hemmen proinflammatorische Zytokine und modulieren oxidative Stress-Signalwege.

Antitumoraktivität: this compound induzieren Apoptose, Autophagie und Zellzyklusarrest in Krebszellen.

Neuroprotektive Aktivität: This compound schützen vor Neuroinflammation und reduzieren die Anhäufung von β-Amyloid und Tau-Aggregation bei Alzheimer-Krankheit.

Wirkmechanismus

Target of Action:

Xanthones are natural compounds that have been widely investigated for their cytotoxic activity against various cancers. Specifically, prenylated xanthones exhibit good cytotoxicity against cancer cells. Structure–activity relationship studies have established prenyl moieties as vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action:

Xanthones exhibit various actions against breast, colon, and lung cancers. These include:

- Modulation of Signaling Pathways : Key pathways such as PI3K/Akt and MAPK are affected, contributing to antiproliferative effects .

Biochemical Pathways:

Xanthones impact several pathways, leading to downstream effects. For instance:

- Fatty Acid Synthase (FAS) : Modulation of FAS, an enzyme involved in lipid synthesis, affects cancer cell survival .

- PI3K/Akt and MAPK Pathways : These pathways play crucial roles in cell growth, survival, and proliferation. Xanthones modulate them to exert their effects .

Pharmacokinetics:

While xanthones hold promise, more comprehensive investigations are needed to establish their pharmacokinetics and toxicity profiles. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development .

Result of Action:

The molecular and cellular effects of xanthones include:

- Anti-Inflammatory Effects : Xanthones suppress cytokines and enzymes involved in inflammation .

- Antipruritic (Anti-Itching) Effects : Decreasing nerve growth factor (NGF) production and inhibiting histamine release .

Action Environment:

Environmental factors can influence xanthone efficacy and stability.

Biochemische Analyse

Biochemical Properties

Xanthone interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions contributes to its diverse bioactivities. For instance, its anti-oxidant property can be attributed to its interaction with reactive oxygen species, neutralizing them and preventing oxidative stress .

Cellular Effects

This compound influences various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-cancer property can be attributed to its ability to influence cell signaling pathways that control cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These interactions enable this compound to exert its diverse bioactivities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to have a stable structure, and its effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While it exhibits therapeutic effects at lower doses, high doses of this compound can potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Xanthonen kann durch verschiedene Methoden erreicht werden:

Grover, Shah und Shah-Reaktion: Diese Methode beinhaltet die Verwendung von Zinkchlorid und Phosphorylchlorid, um Xanthone in höherer Ausbeute und kürzeren Reaktionszeiten zu produzieren.

Katalytische Verfahren: Die Verwendung von Ytterbium-, Palladium-, Ruthenium- und Kupferkatalyse wurde für die Synthese von Xanthonen untersucht.

Friedel-Crafts-Reaktion: Diese Reaktion beinhaltet die Verwendung von Chromen-4-onen als Bausteine.

Diels-Alder-Reaktion: Eine intermolekulare Diels-Alder-Reaktion wurde für die Xanthonsynthese verwendet.

Industrielle Produktionsmethoden: Die industrielle Produktion von Xanthonen beinhaltet typischerweise die Optimierung dieser Synthesewege, um höhere Ausbeuten und Reinheit zu erreichen. Die Verwendung von Mikrowellenheizung und metallfreier oxidativer Kupplung sind einige der fortschrittlichen Techniken, die in industriellen Umgebungen eingesetzt werden .

Analyse Chemischer Reaktionen

Xanthone unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound können oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von Xanthonen kann zur Bildung von Dihydroxanthonen führen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel, Acylierungsmittel.

Hauptprodukte:

Oxidationsprodukte: Chinone, hydroxylierte this compound.

Reduktionsprodukte: Dihydrothis compound.

Substitutionsprodukte: Halogenierte, alkylierte und acylierte this compound.

Vergleich Mit ähnlichen Verbindungen

Xanthone sind aufgrund ihres Dibenzo-γ-Pyron-Gerüsts einzigartig, das eine breite Palette an biologischen Aktivitäten ermöglicht. Ähnliche Verbindungen umfassen:

Thiothis compound: Diese Verbindungen enthalten ein Schwefelatom anstelle eines der Sauerstoffatome in Xanthonen und zeigen ähnliche biologische Aktivitäten.

Azathis compound: Diese Verbindungen enthalten Stickstoffatome in der aromatischen Einheit und haben eine verbesserte Löslichkeit und biologische Aktivität.

Anthrachinone: Diese Verbindungen haben eine ähnliche Struktur, unterscheiden sich aber in ihren biologischen Aktivitäten und Anwendungen.

Zusammenfassend lässt sich sagen, dass this compound vielseitige Verbindungen mit einem erheblichen Potenzial in verschiedenen Forschungs- und Industriebereichen sind. Ihre einzigartige Struktur und vielfältigen biologischen Aktivitäten machen sie für weitere Erforschung und Anwendung wertvoll.

Eigenschaften

IUPAC Name |

xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGWHKGNBSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021795 | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000585 [mmHg] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-47-1 | |

| Record name | Xanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9749WEV0CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.